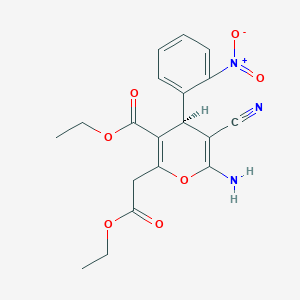
ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate is an organic compound. This molecule is characterized by a complex structure, comprising various functional groups such as amino, cyano, nitrophenyl, and pyran carboxylate moieties. These functionalities endow the compound with unique chemical and biological properties, making it a point of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. Key starting materials and reagents often include ethyl acetoacetate, aromatic amines, and cyanoacetates. Conditions such as temperature, pH, and solvent choice are meticulously optimized to drive the formation of the target compound.
Industrial Production Methods
Industrial production may leverage batch or continuous flow processes to scale up synthesis. High-efficiency catalysts and environmentally benign solvents are often used to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions at the amino group, forming corresponding nitro derivatives.
Reduction: : The nitro group can be selectively reduced to an amino group, altering the molecule's reactivity.
Substitution: : The cyano group can participate in nucleophilic substitution reactions, creating diverse derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas over palladium catalysts, and nucleophiles such as alkoxides. Reaction conditions vary, but many are conducted under mild temperatures and atmospheric pressure.
Major Products
The major products from these reactions depend on the reagents and conditions used. For example, oxidation might yield nitro-substituted compounds, while reduction could generate amines.
Aplicaciones Científicas De Investigación
Chemistry
Ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate is used as an intermediate in synthesizing more complex molecules, serving as a building block in organic synthesis.
Biology
This compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, aiding studies in enzymology and metabolic pathways.
Medicine
Its unique structure enables exploration as a potential pharmacophore, contributing to the development of new therapeutic agents.
Industry
The compound is valuable in materials science, where it helps create new polymers with specific desired properties.
Mecanismo De Acción
The compound operates by interacting with biological targets through its multiple functional groups. The amino and nitro groups may participate in hydrogen bonding and electrostatic interactions with enzyme active sites or receptors, modulating their activity. Pathways involved can include inhibition or activation of enzymatic functions, contributing to varied biological effects.
Comparación Con Compuestos Similares
Unique Features
Compared to similar compounds, ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate boasts a distinctive combination of functional groups that bestows it with a unique reactivity profile and biological activity.
Similar Compounds
Ethyl (4S)-6-amino-5-cyano-2-oxoethyl-4H-pyran-3-carboxylate
Ethyl (4S)-6-amino-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
These compounds share structural similarities but differ in the placement and presence of functional groups, influencing their reactivity and applications.
Propiedades
IUPAC Name |
ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c1-3-27-15(23)9-14-17(19(24)28-4-2)16(12(10-20)18(21)29-14)11-7-5-6-8-13(11)22(25)26/h5-8,16H,3-4,9,21H2,1-2H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKOQSNAXGEQBX-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=C([C@H](C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523404.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2523405.png)
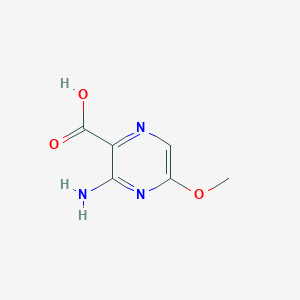
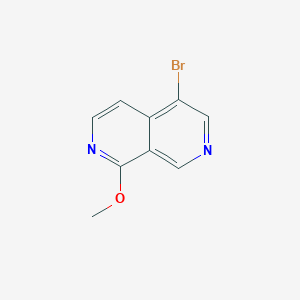
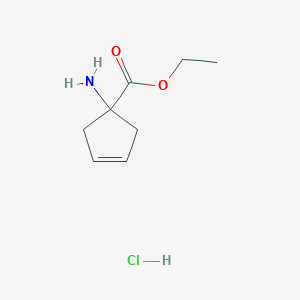
![N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2523414.png)
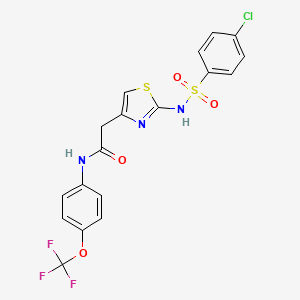
![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2523419.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2523420.png)
![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)
![2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B2523424.png)
![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)
